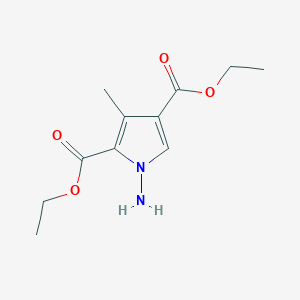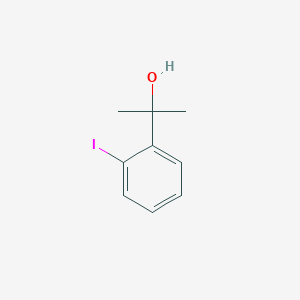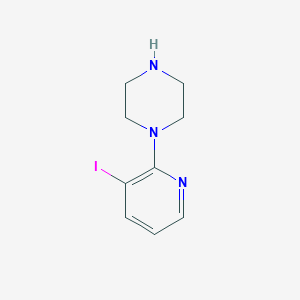
2-Amino-6-(trifluoromethyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(trifluoromethyl)nicotinaldehyde is a chemical compound belonging to the class of nicotinamide derivatives. It is characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 6-position on the nicotinaldehyde scaffold. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Friedlander cyclocondensation of 2-amino-4,6-dimethyl nicotinaldehyde with cyanoacetamide derivatives in boiling ethanol containing a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for 2-Amino-6-(trifluoromethyl)nicotinaldehyde are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
Oxidation: 2-Amino-6-(trifluoromethyl)nicotinic acid.
Reduction: 2-Amino-6-(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-6-(trifluoromethyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Medicine: It has been investigated as a potential therapeutic agent, particularly as an inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H function.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. For example, it acts as an allosteric dual-site inhibitor of HIV-1 reverse transcriptase, inhibiting both the polymerase and ribonuclease H functions by interacting with conserved regions within the ribonuclease H domain . This dual inhibition mechanism makes it a promising lead compound for the design of new antiviral agents.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: A bioisostere of riluzole, used as a neuroprotective agent.
2-Amino-6-(trifluoromethyl)nicotinic acid: A derivative with similar structural features but different functional groups.
Uniqueness
2-Amino-6-(trifluoromethyl)nicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a dual-site inhibitor of HIV-1 reverse transcriptase sets it apart from other similar compounds, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-3H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZQJSIDCDNANW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)
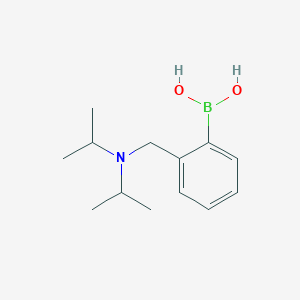
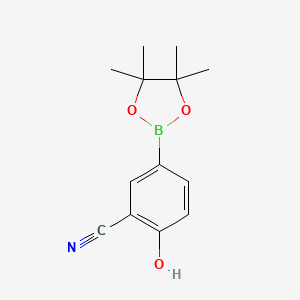
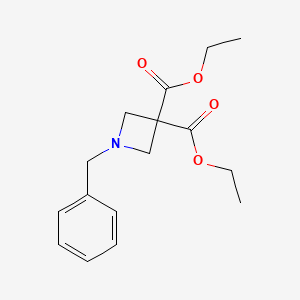
![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)
![Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)](/img/structure/B1313308.png)

acetic acid](/img/structure/B1313310.png)
